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Compound of Interest

Compound Name: 4-bromo-N-butylbenzamide

Cat. No.: B1276263

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-(4-bromobenzenesulfonyl)benzamide and its
parent compound, benzenesulfonamide. The analysis is based on available experimental data
for benzenesulfonamide and predictive insights into the properties of its derivative, derived
from the structural impact of the 4-bromophenyl and benzoyl substitutions.

Physicochemical Properties: A Tabulated
Comparison

The introduction of a 4-bromobenzoyl group to the benzenesulfonamide core is expected to
significantly alter the physicochemical properties of the molecule. The bromine atom and the
additional phenyl ring are predicted to increase lipophilicity (logP) and molecular weight, while
likely decreasing aqueous solubility and affecting the acidity (pKa) of the sulfonamide proton.
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Property

Benzenesulfonami
de

N-(4-
bromobenzenesulf
onyl)benzamide
(Predicted/Inferred)

Impact of
Substitution

Molecular Formula

CeH7NO2S

C13H10BrNOsS

Addition of C7H3BrO

Increased molecular

Molecular Weight 157.19 g/mol [1][2] 356.19 g/mol [3] )
complexity and mass
Expected to be higher
] ] due to increased Enhanced crystal
Melting Point 149-152 °CJ[1]

molecular size and

intermolecular forces

lattice stability

pKa (acidic proton)

~10.1 - 10.24[1][4]

Expected to be lower

(more acidic)

The electron-
withdrawing nature of
the benzoyl and 4-
bromophenyl groups
increases the acidity

of the N-H proton.

logP (Lipophilicity)

~0.31 - 0.58[4][5]

Expected to be
significantly higher

The addition of a
hydrophobic benzoyl
group and a bromine
atom increases

lipophilicity.

Aqueous Solubility

Low, 4.3 g/L (16 °C)[1]
[6]

Predicted to be very
low[7]

Increased lipophilicity
and molecular size
generally lead to
decreased water

solubility.

Solubility in Organic
Solvents

Soluble in ethanol,
ether, methanol, and
acetone[1][8]

Soluble in polar
aprotic solvents like
DMSO and acetone([7]

Good solubility in
organic solvents is
retained, which is
crucial for in vitro

assay preparation.
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Biological Activity: A Comparative Overview

Benzenesulfonamide is a foundational scaffold in medicinal chemistry, recognized for its
inhibitory action against carbonic anhydrases.[9] Its derivatives have been developed into a
wide range of therapeutic agents.[1] The structural modifications in N-(4-
bromobenzenesulfonyl)benzamide suggest a potential for enhanced or altered biological
activity.
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Biological Activity

Benzenesulfonami
de

N-(4-
bromobenzenesulf
onyl)benzamide
(Predicted)

Rationale for
Predicted Activity

Carbonic Anhydrase
(CA) Inhibition

Known inhibitor of
human carbonic

anhydrase B.[9]

Potentially enhanced
inhibitory activity
and/or altered isoform

selectivity.

The 4-bromophenyl
group can engage in
additional interactions
within the enzyme's
active site, and the
altered pKa of the
sulfonamide proton
can influence binding

affinity.

Antimicrobial Activity

Serves as a precursor
to sulfa drugs;
possesses limited

intrinsic activity.[8]

May exhibit direct

antimicrobial activity.

The sulfonamide
moiety is a key
pharmacophore in
antibacterial agents
that inhibit folic acid
synthesis.[8] The
increased lipophilicity
could enhance cell

wall penetration.

Anticancer Activity

Derivatives are
effective in treating
proliferative diseases

like cancer.[9]

May possess

anticancer properties.

Many
benzenesulfonamide
derivatives exhibit
anticancer activity
through mechanisms
such as carbonic

anhydrase inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of these compounds. Below

are representative protocols for key comparative experiments.
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Synthesis of N-(4-bromobenzenesulfonyl)benzamide

A common method for the synthesis of N-(4-bromobenzenesulfonyl)benzamide is the N-
acylation of 4-bromobenzenesulfonamide with benzoyl chloride.[10]

Materials:

» 4-bromobenzenesulfonamide

e Benzoyl chloride

e Anhydrous pyridine

e Anhydrous dichloromethane (DCM)

e 1 M Hydrochloric acid (HCI)

e Saturated sodium bicarbonate (NaHCOs) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
Procedure:

e In a dry round-bottom flask, dissolve 4-bromobenzenesulfonamide (1.0 eq) in anhydrous
DCM.

¢ Add anhydrous pyridine (1.2 eq) to the solution at room temperature.

e Cool the mixture to 0 °C in an ice bath.

o Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

» Allow the reaction to warm to room temperature and stir for 12-16 hours.

e Monitor the reaction progress using thin-layer chromatography (TLC).
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» Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially
with 1 M HCI, saturated NaHCOs solution, and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

e The crude product can be purified by recrystallization or column chromatography.[10]

Carbonic Anhydrase Inhibition Assay

This colorimetric assay determines the inhibitory effect of a compound on carbonic anhydrase
activity using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

Human carbonic anhydrase 1l (hCAII)

p-nitrophenyl acetate (p-NPA)

Tris-HCI buffer

Test compound (dissolved in DMSO)

96-well microplate and reader

Procedure:

o Prepare a solution of hCA Il in Tris-HCI buffer.

e Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

e In a 96-well plate, add the enzyme solution, the inhibitor solution at various concentrations,
and buffer.

¢ Pre-incubate the mixture for 15 minutes at room temperature.

« Initiate the reaction by adding the substrate, p-NPA.
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» Immediately monitor the increase in absorbance at 405 nm over time, which corresponds to
the formation of p-nitrophenol.

» Calculate the percentage of inhibition for each concentration of the inhibitor and determine
the ICso value by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.

Antimicrobial Susceptibility Testing (Minimum Inhibitory
Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a
microorganism after overnight incubation.

Materials:

Bacterial strains (e.g., E. coli, S. aureus)

Mueller-Hinton broth (MHB)

Test compound (dissolved in DMSO)

96-well microplate

Bacterial inoculum standardized to 0.5 McFarland

Procedure:
o Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
e Add a standardized bacterial inoculum to each well.

¢ Include a positive control (broth with bacteria, no compound) and a negative control (broth
only).

¢ Incubate the plate at 37 °C for 18-24 hours.

e The MIC is determined as the lowest concentration of the compound at which no visible
bacterial growth is observed.
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Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts related to the
synthesis and potential mechanisms of action of these compounds.
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Synthetic pathway for N-(4-bromobenzenesulfonyl)benzamide.
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Proposed antimicrobial mechanism of action for sulfonamides.

© 2025 BenchChem. All rights reserved.

9/

11 Tech Support


https://www.benchchem.com/product/b1276263?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Benzenesulfonamide

Derivative

d Carbonic Anhydrase Active Site h

v

l l o . Sulfonamide Group
H20 (Hlstldlne Remdues) ( (-SO:NH") )

Displaces i Coordinates to

J

Click to download full resolution via product page

General mechanism of carbonic anhydrase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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